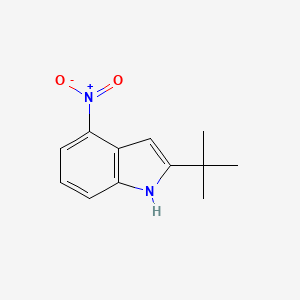

2-tert-Butyl-4-nitroindole

Description

BenchChem offers high-quality 2-tert-Butyl-4-nitroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-4-nitroindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMRBBJHHFNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578874 | |

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242794-70-3 | |

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Data of 2-tert-Butyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel organic compounds is the cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, indole derivatives hold a prominent place due to their diverse biological activities. This guide provides a comprehensive technical overview of the anticipated spectroscopic data for 2-tert-Butyl-4-nitroindole, a compound of interest for its potential pharmacological applications. As experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a predictive guide, leveraging established spectroscopic principles and comparative data from analogous structures. Our aim is to equip researchers with a robust framework for the identification and characterization of this and similar molecules.

Introduction to 2-tert-Butyl-4-nitroindole

2-tert-Butyl-4-nitroindole is a substituted indole featuring a bulky tert-butyl group at the 2-position and an electron-withdrawing nitro group at the 4-position of the indole ring. The interplay of these substituents is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-(2-methylpropan-2-yl)-4-nitro-1H-indole |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; C6 [label="C", pos="0,1.2!"]; C7 [label="C", pos="1.2,1.2!"]; C7a [label="C", pos="0,0.5!"]; H1[label="H", pos="-0.5,-0.2!"];

// tert-butyl group CtBu [label="C", pos="2.4,0.5!"]; CMe1 [label="C", pos="3.0,1.5!"]; CMe2 [label="C", pos="3.0,-0.5!"]; CMe3 [label="C", pos="3.4,0.5!"];

// Nitro group N4 [label="N", pos="-2.4,-0.5!"]; O4a [label="O", pos="-3.0,0!"]; O4b [label="O", pos="-3.0,-1!"];

// Edges for indole ring N1 -- C7a; C7a -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- N1; C7a -- C7; C7 -- C3; C3 -- C3a; C2 -- C3; C2 -- N1 [style=invis];

// Edges for substituents C2 -- CtBu; CtBu -- CMe1; CtBu -- CMe2; CtBu -- CMe3; C4 -- N4; N4 -- O4a [label="+"]; N4 -- O4b [label="-"];

// Hydrogen on Nitrogen N1 -- H1[style=dashed]; }

Caption: Molecular structure of 2-tert-Butyl-4-nitroindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-tert-Butyl-4-nitroindole are based on the analysis of its constituent parts: the 2-tert-butylindole and 4-nitroindole scaffolds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the tert-butyl group, the indole ring, and the N-H proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.2 | br s | 1H | N-H | The N-H proton of indoles typically appears as a broad singlet in the downfield region. Its chemical shift is sensitive to solvent and concentration. |

| ~7.8 | d | 1H | H-5 | The nitro group at C-4 will strongly deshield the adjacent proton at C-5, shifting it significantly downfield. |

| ~7.5 | t | 1H | H-6 | This proton will be influenced by the adjacent protons and the nitro group, appearing as a triplet. |

| ~7.2 | d | 1H | H-7 | The proton at C-7 will be coupled to H-6, resulting in a doublet. |

| ~6.5 | s | 1H | H-3 | The proton at C-3 in 2-substituted indoles typically appears as a singlet in this region. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region[1]. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds.

-

Frequency: A 500 MHz spectrometer provides excellent signal dispersion, which is crucial for resolving the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~148 | C-2 | The carbon bearing the tert-butyl group is expected to be significantly downfield. |

| ~142 | C-4 | The carbon attached to the nitro group will be strongly deshielded. |

| ~136 | C-7a | A quaternary carbon in the indole ring system. |

| ~128 | C-3a | Another quaternary carbon within the indole core. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~118 | C-5 | Aromatic CH carbon, influenced by the adjacent nitro group. |

| ~110 | C-7 | Aromatic CH carbon. |

| ~102 | C-3 | The C-3 carbon in 2-substituted indoles is typically found in this region. |

| ~32 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group[1]. |

| ~30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group[1]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a "fingerprint" for the molecule.

Predicted Fragmentation Pattern:

| m/z | Ion | Rationale |

| 218 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, a very common fragmentation for tert-butyl substituted compounds[2]. |

| 173 | [M - NO₂]⁺ | Loss of the nitro group. |

| 158 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |

digraph "fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];mol [label="[C₁₂H₁₄N₂O₂]⁺\nm/z = 218"]; frag1 [label="[C₁₁H₁₁N₂O₂]⁺\nm/z = 203"]; frag2 [label="[C₁₂H₁₄N]⁺\nm/z = 173"]; frag3 [label="[C₈H₆N₂O₂]⁺\nm/z = 158"];

mol -> frag1 [label="- CH₃"]; mol -> frag2 [label="- NO₂"]; mol -> frag3 [label="- C₄H₉"]; }

Sources

An In-depth Technical Guide to 2-tert-Butyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-nitroindole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related analogs to propose synthetic pathways, analytical characterization techniques, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and study of 2-tert-Butyl-4-nitroindole and its derivatives.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of a nitro group and a sterically demanding tert-butyl group at specific positions on the indole ring can significantly influence the molecule's electronic properties, reactivity, and pharmacological profile. 2-tert-Butyl-4-nitroindole, while not extensively documented in public databases, represents a valuable target for synthetic exploration and potential applications in drug discovery and materials science.

Note: A specific CAS (Chemical Abstracts Service) number for 2-tert-Butyl-4-nitroindole could not be definitively identified in the available literature, suggesting it may be a novel or less-common compound. A closely related chlorinated analog, 2-tert-Butyl-7-chloro-4-nitroindole, has been assigned the CAS number 1000018-53-0.[1]

Proposed Synthesis

The synthesis of 2-tert-Butyl-4-nitroindole can be approached through several strategic routes, primarily involving the construction of the indole core followed by nitration, or the nitration of a pre-formed 2-tert-butylindole.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the nitro group, suggesting a late-stage nitration of 2-tert-butylindole. The 2-tert-butylindole precursor can be synthesized via established indole syntheses, such as the Fischer indole synthesis.

Caption: Retrosynthetic analysis of 2-tert-Butyl-4-nitroindole.

Proposed Synthetic Protocol: Fischer Indole Synthesis and Nitration

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-tert-Butylindole

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, phenylhydrazine and pivalaldehyde (2,2-dimethylpropanal) would be the appropriate starting materials.

-

Reaction: Phenylhydrazine reacts with pivalaldehyde to form a phenylhydrazone.

-

Cyclization: The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution (the[2][2]-sigmatropic rearrangement) to form the indole ring.

Step 2: Nitration of 2-tert-Butylindole

The nitration of the indole ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-rich indole nucleus is susceptible to oxidation under harsh nitrating conditions. The directing effects of the existing substituents will influence the position of the incoming nitro group. The bulky tert-butyl group at the 2-position may sterically hinder substitution at the 3-position, potentially favoring substitution on the benzene ring portion of the indole.

A common method for the nitration of indoles under non-acidic conditions involves the use of tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride.[2] This method can provide good yields of 3-nitroindoles from various substituted indoles.[2] While this method typically favors the 3-position, the steric bulk of the 2-tert-butyl group might influence the regioselectivity towards the 4-position.

Experimental Protocol:

-

Dissolution: Dissolve 2-tert-butylindole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL) in a reaction tube.[2]

-

Cooling: Cool the reaction mixture to 0–5 °C in an ice bath.[2]

-

Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (420 mg in 1 mL of acetonitrile) to the cooled mixture.[2]

-

Reaction: Maintain the reaction at 0–5 °C for approximately 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Quenching: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate.[2]

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

-

Purification: Dry the combined organic extracts, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 2-tert-Butyl-4-nitroindole.

Physicochemical Properties and Characterization

The physicochemical properties of 2-tert-Butyl-4-nitroindole can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₂H₁₄N₂O₂ | From structure |

| Molecular Weight | 218.25 g/mol | From molecular formula |

| Appearance | Yellowish crystalline solid | Typical for nitroaromatic compounds |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water | Presence of nonpolar tert-butyl group and polar nitro group |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point | Based on similar substituted indoles |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the indole ring, the N-H proton (if not exchanged), and a sharp singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Will display signals for the quaternary carbons of the tert-butyl group and the indole ring, as well as signals for the CH carbons of the aromatic system.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group or components of the tert-butyl group.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the synthesized compound, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Safety and Handling

While specific toxicity data for 2-tert-Butyl-4-nitroindole is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures for new chemical entities. The safety precautions for related nitroaromatic compounds should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4] Avoid contact with skin and eyes.[3][4] Do not eat, drink, or smoke in the laboratory.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Considerations based on Analogs:

-

Nitroaromatic compounds can be mutagenic, and some are suspected of causing genetic defects.[3]

-

Similar to other organic compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7]

Potential Applications

The unique combination of a bulky lipophilic group and a polar, electron-withdrawing group suggests several potential areas of application for 2-tert-Butyl-4-nitroindole.

-

Medicinal Chemistry: The indole scaffold is a privileged structure in drug discovery. The introduction of the nitro group can modulate the electronic properties and potential biological activity. Nitroaromatic compounds are known to have a range of bioactivities, and this derivative could be explored as a precursor for novel therapeutic agents.

-

Organic Synthesis: The nitro group can serve as a versatile functional handle for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules.

-

Materials Science: The electronic properties imparted by the nitro group could make this compound or its derivatives of interest in the development of novel organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of 2-tert-Butyl-4-nitroindole, a compound for which direct experimental data is scarce. By leveraging established synthetic methodologies and analytical principles from related compounds, this guide offers a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route, utilizing the Fischer indole synthesis followed by a regioselective nitration, presents a viable pathway for obtaining this molecule. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing indole derivative.

References

- Pandit, S., Pandey, V. K., Adhikari, A. S., Kumar, S., Maurya, A. K., Kant, R., & Majumda, N. (2023). Palladium-Catalyzed Dearomative [4+2]-Cycloaddition toward Hydrocarbazoles. The Journal of Organic Chemistry.

- Sonsona, I. G. (2015). Indole, a Privileged Structural Core Motif. Synlett, 26(16), 2325–2326.

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-tert-Butyl-7-chloro-4-nitroindole | CymitQuimica [cymitquimica.com]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemos.de [chemos.de]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-tert-Butyl-4-nitroindole: Synthesis, Characterization, and Predicted Physicochemical Properties

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-nitroindole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines a robust, proposed synthetic pathway, leveraging well-established synthetic methodologies for substituted indoles. Furthermore, a detailed profile of its predicted physical and spectral properties is presented, extrapolated from experimentally determined data of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related nitroindole derivatives.

Introduction: The Rationale for 2-tert-Butyl-4-nitroindole

The indole scaffold is a cornerstone in drug discovery, forming the core of numerous approved therapeutics and biologically active natural products. The introduction of a nitro group onto the indole ring significantly modulates its electronic properties, rendering it an important intermediate for further functionalization and a pharmacophore in its own right in certain contexts. Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activities.[1] The tert-butyl group, a bulky and lipophilic moiety, is often incorporated into drug candidates to enhance metabolic stability and modulate binding interactions with biological targets. The specific combination of a tert-butyl group at the 2-position and a nitro group at the 4-position of the indole ring presents a unique electronic and steric profile, making 2-tert-Butyl-4-nitroindole a compelling target for synthesis and biological evaluation.

Proposed Synthetic Pathway

The synthesis of 2-tert-Butyl-4-nitroindole can be logically approached in a two-step sequence: first, the construction of the 2-tert-butylindole core, followed by the regioselective nitration of the indole ring at the 4-position.

Step 1: Synthesis of 2-tert-Butylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] For the synthesis of 2-tert-butylindole, the logical starting materials are phenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Experimental Protocol: Fischer Indole Synthesis of 2-tert-Butylindole

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol.

-

Add pinacolone (1.0-1.2 eq.) to the solution.

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the condensation.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours, monitoring the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

Once hydrazone formation is complete, add a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice for this cyclization.[3] Alternatively, a Lewis acid such as zinc chloride (ZnCl₂) can be used.[2]

-

Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C, depending on the specific catalyst and solvent used.

-

Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice-water.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-tert-butylindole.

-

Causality Behind Experimental Choices:

-

The initial condensation to the hydrazone is a standard imine formation reaction, favored by the removal of water or by mild acid catalysis.

-

The choice of a strong acid like PPA for the indolization step is crucial for promoting the-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism.[2]

-

The elevated temperature provides the necessary activation energy for this rearrangement and the subsequent cyclization and elimination of ammonia.

Workflow Diagram for the Synthesis of 2-tert-Butylindole:

Caption: Workflow for the synthesis of 2-tert-butylindole.

Step 2: Regioselective Nitration of 2-tert-Butylindole

The nitration of the indole ring is a classic electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole nucleus. While the 3-position is generally the most nucleophilic site in indole, nitration at other positions can be achieved. For the synthesis of 4-nitroindoles, specific procedures have been developed.[4]

Experimental Protocol: Nitration of 2-tert-Butylindole

-

Reaction Setup:

-

Dissolve 2-tert-butylindole (1.0 eq.) in a suitable solvent. Acetonitrile is a common choice for nitration reactions.[5]

-

Cool the solution in an ice-salt bath to a temperature between -10 °C and 0 °C.

-

-

Nitration:

-

A variety of nitrating agents can be employed. A mixture of nitric acid and sulfuric acid is a traditional, potent nitrating agent. However, for more controlled and selective nitration, milder reagents are often preferred.

-

A plausible and effective method involves the use of tetramethylammonium nitrate with trifluoroacetic anhydride.[6]

-

Slowly add the nitrating agent to the cooled solution of 2-tert-butylindole while maintaining the low temperature to control the exothermicity of the reaction.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to isolate 2-tert-Butyl-4-nitroindole. Isomers may be formed, which will require careful separation.

-

Causality Behind Experimental Choices:

-

The low reaction temperature is critical to minimize side reactions and the formation of undesired regioisomers. Nitration is a highly exothermic process.

-

The use of a milder nitrating system like tetramethylammonium nitrate and trifluoroacetic anhydride can offer better regioselectivity compared to harsh nitrating mixtures.[6]

-

The bulky tert-butyl group at the 2-position may sterically hinder substitution at the 3-position, potentially favoring substitution at other positions on the benzene ring portion of the indole.

Workflow Diagram for the Nitration of 2-tert-Butylindole:

Caption: Workflow for the nitration of 2-tert-butylindole.

Predicted Physicochemical Properties

In the absence of experimental data, the physical properties of 2-tert-Butyl-4-nitroindole can be predicted based on the known properties of structurally similar compounds, such as 2-(tert-butyl)-4-nitrophenol and various nitroindoles.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 218.25 g/mol | Calculated from the molecular formula. |

| Appearance | Yellowish crystalline solid | Nitroaromatic compounds are typically colored solids. 2-(Tert-butyl)-4-nitrophenol is described as a yellow crystalline solid.[7] |

| Melting Point | 150 - 180 °C | Likely to be significantly higher than 2-tert-butylindole due to the polar nitro group and potential for intermolecular interactions. 4-Nitroindole has a melting point of 205-207 °C. The tert-butyl group may slightly lower the melting point compared to the unsubstituted analog. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar nature. Indole derivatives with nitro groups often decompose at high temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO); sparingly soluble in non-polar solvents (e.g., hexane); likely insoluble in water. | The nitro group and the indole N-H will increase polarity, while the tert-butyl group and the aromatic system provide lipophilic character. This profile suggests good solubility in moderately polar organic solvents. |

| pKa | ~15-17 (for N-H) | The indole N-H proton is weakly acidic. The electron-withdrawing nitro group will slightly increase its acidity compared to unsubstituted indole. |

Predicted Spectral Properties for Characterization

The successful synthesis of 2-tert-Butyl-4-nitroindole would be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

-

Indole N-H: A broad singlet in the region of 8.0-9.0 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be indicative of the 4-nitro substitution pattern.

-

C3-H Proton: A singlet or a small doublet (if coupled to the N-H) in the region of 6.5-7.0 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons in the upfield region, likely around 1.3-1.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic and Indole Carbons: Resonances in the range of 100-150 ppm. The carbon bearing the nitro group (C4) will be significantly deshielded.

-

tert-Butyl Carbons: A quaternary carbon signal around 30-35 ppm and a methyl carbon signal around 28-32 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 218.25, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A characteristic loss of the tert-butyl group ([M-57]⁺) is expected to be a prominent fragment.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While experimental data for 2-tert-Butyl-4-nitroindole is not currently available in the public domain, this guide provides a scientifically grounded framework for its synthesis and characterization. The proposed two-step synthetic route, employing a Fischer indole synthesis followed by regioselective nitration, is based on well-established and reliable chemical transformations. The predicted physicochemical and spectral properties offer a benchmark for researchers to validate their synthetic outcomes. This document serves as a valuable starting point for the exploration of this novel and potentially valuable chemical entity.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

4-nitroindole. Organic Syntheses Procedure. [Link]

-

Facile Synthesis of 2-Substituted Indoles and Indolo[3,2-b]carbazoles from 2-(Benzotriazol-1-ylmethyl)indole. The Journal of Organic Chemistry. [Link]

-

Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]

-

Nitration of indolines using tert-butyl nitrite in acetonitrile medium. ResearchGate. [Link]

- Nitration process.

-

Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. [Link]

-

Fischer Indole Synthesis. ResearchGate. [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]

-

C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. Asian Journal of Organic Chemistry. [Link]

-

The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]

-

Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]

-

3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]

-

A three-component Fischer indole synthesis. Nature Protocols. [Link]

-

Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Journal of Chemical Sciences. [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. ChemInform. [Link]

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

Introduction: The Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Scientific Significance of 2-tert-Butyl-4-nitroindole

Abstract: This technical guide provides a comprehensive examination of 2-tert-Butyl-4-nitroindole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" renowned for its presence in a vast array of bioactive natural products and pharmaceuticals.[1][2] The introduction of a nitro group modulates the electronic properties of the indole ring, often imparting unique biological activities.[3] This document delineates the molecular architecture of 2-tert-Butyl-4-nitroindole, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential applications, particularly in oncology. We provide detailed experimental protocols and predictive characterization data to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole derivatives.

The indole ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its structural versatility and ability to engage in various non-covalent interactions with biological targets have led to the development of numerous FDA-approved drugs for a wide range of diseases.[4]

The functionalization of the indole core is a key strategy for modulating pharmacological activity. Nitroindoles, in particular, are valuable synthetic intermediates and bioactive molecules. The strong electron-withdrawing nature of the nitro group significantly alters the reactivity of the indole system, making it a substrate for reactions not typically seen with electron-rich indoles.[3] Furthermore, substituted nitroindoles have demonstrated broad-spectrum anticancer activities.[5] This guide focuses specifically on 2-tert-Butyl-4-nitroindole, a structure that combines the steric bulk of a tert-butyl group at the C2 position with the electronic influence of a nitro group on the benzene ring, presenting a unique profile for chemical synthesis and biological investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-tert-Butyl-4-nitroindole is characterized by a fused bicyclic system comprising a benzene ring and a pyrrole ring. A bulky tert-butyl group is attached to the C2 position of the pyrrole ring, and a nitro group is substituted at the C4 position of the benzene ring.

Caption: Molecular structure of 2-tert-Butyl-4-nitroindole.

Physicochemical Data

Quantitative data for this specific molecule is not widely published; therefore, the following table includes properties calculated based on its structure, which are crucial for experimental design (e.g., selecting appropriate solvents, predicting chromatographic behavior).

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | (Calculated) |

| Molecular Weight | 218.25 g/mol | (Calculated) |

| XLogP3 | 3.5 | (Predicted) |

| Hydrogen Bond Donors | 1 (indole N-H) | (Calculated) |

| Hydrogen Bond Acceptors | 2 (nitro O) | (Calculated) |

| Appearance | Yellowish solid (Predicted) | (Analogy) |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following data are predicted based on the functional groups present in the molecule.

| Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | δ ~8.1-8.3 ppm (s, 1H, N-H); δ ~7.8-8.0 ppm (d, 1H, Ar-H at C5); δ ~7.2-7.4 ppm (d, 1H, Ar-H at C7); δ ~7.1-7.3 ppm (t, 1H, Ar-H at C6); δ ~6.4-6.6 ppm (s, 1H, pyrrole C3-H); δ ~1.4-1.6 ppm (s, 9H, tert-butyl). |

| ¹³C NMR (in CDCl₃) | δ ~150-155 (C2); δ ~140-145 (C4-NO₂); δ ~110-135 (other Ar-C); δ ~100-105 (C3); δ ~32-35 (quaternary C of t-butyl); δ ~29-31 (CH₃ of t-butyl). |

| IR (KBr Pellet) | ν ~3400-3300 cm⁻¹ (N-H stretch); ν ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ν ~2970-2870 cm⁻¹ (Aliphatic C-H stretch); ν ~1520-1500 cm⁻¹ & ~1350-1330 cm⁻¹ (Asymmetric & Symmetric N-O stretch of NO₂). |

| Mass Spec (ESI+) | m/z 219.11 [M+H]⁺, 241.09 [M+Na]⁺. |

Synthesis and Reactivity

Causality of Synthetic Design: The Leimgruber–Batcho synthesis is chosen for its reliability in constructing the indole core from ortho-nitrotoluene derivatives. This approach allows for the strategic installation of the C4-nitro group on the starting material, circumventing potential regioselectivity issues that would arise from attempting to directly nitrate 2-tert-butylindole. Direct nitration of the indole core typically favors the C3, C5, or C6 positions, making the synthesis of a C4-nitro isomer challenging.

Caption: Proposed synthetic workflow for 2-tert-Butyl-4-nitroindole.

Reactivity Insights

The electronic character of 2-tert-Butyl-4-nitroindole is dictated by the interplay between its substituents:

-

Indole Nucleus: The pyrrole ring is inherently electron-rich, predisposing the C3 position to electrophilic attack.[6]

-

Nitro Group (C4): As a powerful electron-withdrawing group, it deactivates the benzene ring towards further electrophilic aromatic substitution.

-

tert-Butyl Group (C2): This bulky, electron-donating alkyl group sterically hinders reactions at the N1 and C3 positions and electronically enriches the pyrrole ring.

This combination suggests that while the molecule is less nucleophilic than unsubstituted indole, reactions like N-alkylation or carefully selected electrophilic additions at C3 may still be feasible. The nitro group itself can be a handle for further chemistry, such as reduction to an amine, opening avenues for diverse derivatization.

Potential Applications in Drug Development

Indole derivatives are central to many therapeutic areas.[4] Specifically, nitroindoles have emerged as promising scaffolds for anticancer agents.[5]

Targeting Oncogene Promoters: Certain substituted 5-nitroindoles have been shown to bind and stabilize G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.[5] Stabilization of these structures can suppress gene transcription, leading to downregulation of the oncoprotein and inducing cell-cycle arrest in cancer cells. Given its structural features, 2-tert-Butyl-4-nitroindole is a prime candidate for investigation as a G4-quadruplex binder. The planar indole core can engage in π-stacking with the G-tetrads, while the substituents can be tailored to optimize binding affinity and selectivity.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the synthesized compounds.

Protocol: Synthesis of 2-tert-Butyl-4-nitroindole

Step 1: Enamine Synthesis

-

To a solution of 2-tert-butyl-4-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Heat the reaction mixture at 110-120 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification due to its sensitivity.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a 1:1 mixture of ethanol and ethyl acetate (10 mL/mmol).

-

Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.

-

Combine the fractions containing the desired product (visualized by TLC with UV light).

-

Remove the solvent under reduced pressure to yield 2-tert-Butyl-4-nitroindole as a solid.

Protocol: Sample Characterization

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Mass Spectrometry: Prepare a dilute solution of the product in methanol or acetonitrile. Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.

-

Infrared Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or an ATR accessory to verify the presence of key functional groups (N-H, NO₂).

Conclusion

2-tert-Butyl-4-nitroindole represents a compelling molecular scaffold for chemical and biological exploration. This guide has provided a detailed overview of its structure, a logical and robust synthetic strategy based on the Leimgruber-Batcho synthesis, and a rationale for its potential application as an anticancer agent. The provided protocols offer a practical framework for its synthesis and characterization. By leveraging the unique steric and electronic properties of its substituents, 2-tert-Butyl-4-nitroindole serves as a valuable platform for developing next-generation therapeutics, particularly for targeting DNA secondary structures in oncological applications.

References

-

Cheméo. Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0).[Link]

-

Roy, S., & Gribble, G. W. A new synthesis of 2-nitroindoles. ResearchGate. [Link]

-

Goudedranche, S., et al. Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]

-

Organic Chemistry Portal. Synthesis of indoles.[Link]

-

Organic Syntheses. 4-nitroindole.[Link]

-

Zhang, H., et al. 3-Nitroindoles was prepared from indoles. ResearchGate. [Link]

-

ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination.[Link]

-

Zhao, P., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Mishra, S., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Al-Shamari, A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

PubChem. 2-Tert-butyl-4-nitrobenzaldehyde.[Link]

-

Zhao, P., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

-

3-Substituted indole: A review. International Journal of Chemical Studies.[Link]

-

PrepChem.com. Synthesis of 2-nitro-4-t-butyl phenol.[Link]

-

One Chemistry. Indole | Aromatic Electrophilic Substitution. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

Unlocking the Potential of 2-tert-Butyl-4-nitroindole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of substituents onto the indole ring can profoundly modulate its physicochemical properties and biological activity. This technical guide focuses on a promising yet underexplored derivative, 2-tert-Butyl-4-nitroindole . The convergence of the electron-withdrawing nitro group and the sterically demanding tert-butyl group on the indole framework presents a unique chemical entity with significant potential in drug discovery and materials science. This document provides a comprehensive overview of a proposed synthetic route, predicted reactivity, and key areas for future research, offering a roadmap for scientists to explore the therapeutic and technological applications of this molecule.

The Strategic Importance of 2-tert-Butyl-4-nitroindole

The rationale for investigating 2-tert-Butyl-4-nitroindole stems from the well-established roles of its constituent functional groups in modulating molecular behavior.

-

The Nitroindole Core: Nitroindoles are valuable synthetic intermediates and have demonstrated a range of biological activities. Notably, substituted 5-nitroindoles have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest in cancer cells.[2] The potent electron-withdrawing nature of the nitro group also makes the indole ring susceptible to nucleophilic attack, opening avenues for diverse chemical transformations.[3][4]

-

The 2-tert-Butyl Substituent: The tert-butyl group is a common motif in medicinal chemistry, prized for its ability to confer metabolic stability by shielding adjacent functional groups from enzymatic degradation.[5][6] Its significant steric bulk can also enforce specific molecular conformations and modulate receptor-ligand interactions.[7][8] Furthermore, the incorporation of a tert-butyl group can enhance a compound's lipophilicity, which can be crucial for traversing biological membranes.[9]

The unique combination of these features in 2-tert-Butyl-4-nitroindole suggests a molecule with potential for enhanced metabolic stability, unique reactivity, and novel biological activities. This guide will illuminate the path to synthesizing and exploring this promising compound.

Synthesis and Characterization: A Proposed Pathway

Proposed Two-Step Synthetic Route

The proposed synthesis involves two key stages: the construction of the 2-tert-butylindole precursor, followed by regioselective nitration at the C4 position.

Caption: Proposed synthetic pathway for 2-tert-Butyl-4-nitroindole.

Detailed Experimental Protocols

Step 1: Synthesis of 2-tert-Butylindole

This procedure is adapted from methodologies for the C2-alkylation of indoles.

-

Protection of the Indole Nitrogen: To a solution of indole (1 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain N-Boc-indole.

-

C2-tert-Butylation: Dissolve the N-Boc-indole in dry THF and cool to -78 °C under an inert atmosphere. Add tert-butyllithium (t-BuLi, 1.1 equivalents) dropwise. After stirring for 1 hour, add tert-butyl bromide (t-BuBr, 1.2 equivalents). Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.

-

Deprotection: Dissolve the crude 2-tert-Butyl-N-Boc-indole in dichloromethane and add trifluoroacetic acid (TFA, 5 equivalents). Stir at room temperature for 2-4 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane. The combined organic layers are dried and concentrated to yield 2-tert-butylindole, which can be purified by column chromatography.

Step 2: Nitration of 2-tert-Butylindole

This step requires careful control of conditions to favor nitration at the C4 position.

-

Nitration: To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 2-tert-butylindole (1 equivalent). Maintain the temperature while adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to isolate 2-tert-Butyl-4-nitroindole.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole protons, with characteristic shifts due to the nitro and tert-butyl groups. The tert-butyl group will appear as a singlet at approximately 1.4-1.6 ppm. |

| ¹³C NMR | Resonances for all carbon atoms, including the quaternary carbons of the tert-butyl group and the indole ring. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, and strong asymmetric and symmetric stretches for the nitro group (approx. 1520 and 1340 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of 2-tert-Butyl-4-nitroindole. |

| Elemental Analysis | Percentages of C, H, and N that are in close agreement with the calculated values for the molecular formula. |

Predicted Chemical Reactivity and Derivatization

The unique substitution pattern of 2-tert-Butyl-4-nitroindole suggests a rich and varied chemical reactivity, making it a versatile platform for the synthesis of novel derivatives.

Reactivity of the Nitro Group

The primary site of reactivity is expected to be the nitro group.

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This would yield 4-amino-2-tert-butylindole, a valuable intermediate for the synthesis of amides, sulfonamides, and other derivatives for SAR studies.

-

Nucleophilic Aromatic Substitution (SNAr): While less common on the benzene ring of indoles, the presence of the strongly electron-withdrawing nitro group could activate the ring towards nucleophilic aromatic substitution under specific conditions.

Influence of the tert-Butyl Group

The bulky tert-butyl group at the C2 position will exert significant steric hindrance, influencing the reactivity of the indole core.

-

Steric Shielding: It will likely hinder electrophilic attack at the C3 position, which is typically the most reactive site in indoles. This could lead to unusual regioselectivity in reactions involving electrophiles.

-

"Transclick" Chemistry: 2-tert-butylindoles have been shown to participate in reversible "transclick" reactions with triazolinediones at elevated temperatures. This opens up possibilities for the use of 2-tert-Butyl-4-nitroindole in dynamic covalent chemistry and the development of self-healing polymers.

Caption: Potential derivatization pathways for 2-tert-Butyl-4-nitroindole.

Potential Research Areas and Experimental Workflows

The unique structural features of 2-tert-Butyl-4-nitroindole make it a compelling candidate for investigation in several areas of drug discovery and materials science.

Anticancer Drug Discovery

Hypothesis: Based on the activity of other nitroindoles, 2-tert-Butyl-4-nitroindole may exhibit anticancer properties, potentially through the inhibition of oncogenic pathways like c-Myc.[2]

Experimental Workflow:

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Fischer Indole Synthesis of 2-tert-butylindoles

This guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application for the challenging synthesis of 2-tert-butylindoles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic nuances, practical challenges, and optimized protocols necessary for successfully navigating this sterically demanding transformation.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1] This powerful acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into the indole scaffold, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and natural products.[2][3] The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules, including anti-migraine drugs of the triptan class.[1]

The fundamental transformation involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by judicious selection of the starting materials.

The Mechanistic Pathway: A Step-by-Step Examination

The mechanism of the Fischer indole synthesis has been the subject of extensive study and is generally well-accepted.[4] It proceeds through a series of acid-mediated steps:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a ketone (in this case, pinacolone for the synthesis of 2-tert-butylindole) to form a phenylhydrazone intermediate.[2]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the corresponding ene-hydrazine.[1]

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and establishes the indole framework.[1][5] This step is analogous to the Cope rearrangement.[2]

-

Cyclization and Ammonia Elimination: The resulting intermediate readily cyclizes and, after the elimination of ammonia, aromatizes to yield the final indole product.[1][2]

The rate-determining step is believed by some researchers to be the carbon-carbon bond formation in the[2][2]-sigmatropic rearrangement.[1]

Caption: Generalized mechanism of the Fischer indole synthesis for 2-tert-butylindole.

The Challenge of Steric Hindrance: Synthesizing 2-tert-butylindoles

The synthesis of 2-tert-butylindoles presents a significant challenge primarily due to the steric bulk of the tert-butyl group. The key starting material for this synthesis is pinacolone (3,3-dimethyl-2-butanone). The steric hindrance imposed by the tert-butyl group can impede several key steps of the Fischer indole synthesis, often leading to low yields or reaction failure.

Computational studies have shed light on why certain Fischer indolizations fail. Electron-donating substituents can divert the reaction pathway towards heterolytic N-N bond cleavage, preventing the desired[2][2]-sigmatropic rearrangement.[6] While not directly an electronic effect, the steric bulk of the tert-butyl group can destabilize the transition state of the sigmatropic rearrangement, making alternative, non-productive pathways more favorable.

Strategic Approaches to Overcome Steric Hindrance

Successful synthesis of 2-tert-butylindoles hinges on the careful selection of reaction conditions to favor the desired reaction pathway. The choice of acid catalyst is paramount.[1]

Catalyst Selection: The Key to Success

A variety of Brønsted and Lewis acids have been employed as catalysts in the Fischer indole synthesis.[1] For sterically demanding substrates like the phenylhydrazone of pinacolone, stronger acid catalysts are often required to drive the reaction to completion.

-

Eaton's Reagent (P₂O₅/MeSO₃H): This powerful superacid catalyst system has proven effective for challenging Fischer indole syntheses.[7] The methanesulfonic acid acts as the Brønsted acid, while the phosphorus pentoxide serves as a potent dehydrating agent, shifting the equilibrium towards product formation.[7] In cases where the harshness of the reagent leads to decomposition, dilution with solvents like sulfolane or dichloromethane can significantly improve yields.[7]

-

Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for Fischer indole synthesis, often at elevated temperatures.[2][8] Its viscous nature can sometimes complicate product isolation.

-

Zinc Chloride (ZnCl₂): A common Lewis acid catalyst that can be effective, although it may require higher temperatures.[1][2]

-

Low-Melting Mixtures: An environmentally friendly approach involves the use of low-melting mixtures, such as L-(+)-tartaric acid and dimethylurea, which act as both the solvent and catalyst.[9] This method allows for milder reaction conditions, which can be beneficial for sensitive substrates.[9]

Reaction Conditions: Temperature and Solvent Effects

The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[10] The optimal temperature must be determined empirically for each specific substrate and catalyst system.

The choice of solvent can also significantly influence the reaction outcome.[8] Glacial acetic acid is a common choice as it can function as both a solvent and a catalyst.[8] For higher boiling points, solvents like toluene or xylene may be employed.[8]

Experimental Protocol: A Validated Approach

The following protocol describes a robust method for the synthesis of 2-tert-butylindole from phenylhydrazine and pinacolone. This procedure can be performed as a one-pot reaction, which is often more efficient.[11]

Materials and Reagents

-

Phenylhydrazine

-

Pinacolone

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

Step-by-Step Procedure

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

-

Add pinacolone (1 equivalent) to the solution.

-

Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: After cooling the reaction mixture, carefully add a strong acid catalyst, such as concentrated hydrochloric acid or a pre-prepared Eaton's reagent.

-

Heat the mixture to reflux for an additional 2-4 hours. The progress of the indolization should be monitored by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Neutralize the excess acid by carefully adding a base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Caption: A typical experimental workflow for the synthesis of 2-tert-butylindole.

Data Summary and Comparison

The following table summarizes typical reaction conditions and catalysts used in the Fischer indole synthesis, with a focus on those applicable to sterically hindered ketones.

| Catalyst System | Solvent | Temperature | Key Advantages | Potential Drawbacks |

| Eaton's Reagent | MeSO₃H or Sulfolane/CH₂Cl₂ | 80-120 °C | High reactivity for hindered substrates.[7] | Harsh conditions, potential for side reactions.[7] |

| Polyphosphoric Acid (PPA) | Neat | 100-180 °C | Effective and widely used.[2] | Viscous, can be difficult to work with. |

| **Zinc Chloride (ZnCl₂) ** | Acetic Acid or Toluene | Reflux | Common, relatively inexpensive Lewis acid.[2] | May require higher temperatures and longer reaction times. |

| Tartaric Acid/Dimethylurea | Melt | 80-100 °C | Mild, environmentally friendly conditions.[9] | May not be suitable for all substrates. |

| Brønsted Acids (HCl, H₂SO₄) | Acetic Acid or Ethanol | Reflux | Readily available and effective for many substrates.[1] | Can lead to decomposition with sensitive substrates. |

Conclusion and Best Practices

The successful synthesis of 2-tert-butylindoles via the Fischer indole synthesis is a challenging yet achievable goal. The key to success lies in understanding the mechanistic limitations imposed by steric hindrance and selecting appropriate reaction conditions to overcome these barriers.

Key recommendations for researchers include:

-

Catalyst Screening: For new or particularly challenging substrates, a screen of different acid catalysts (both Brønsted and Lewis acids) is highly recommended.

-

Temperature Optimization: Careful control and optimization of the reaction temperature are crucial to maximize yield and minimize byproduct formation.

-

One-Pot Procedures: Whenever possible, employing a one-pot procedure where the hydrazone is not isolated can improve overall efficiency and yield.[11]

-

Purity of Starting Materials: Ensure the purity of the phenylhydrazine and pinacolone, as impurities can significantly impact the reaction outcome.

By applying these principles and leveraging the extensive body of knowledge surrounding the Fischer indole synthesis, researchers can effectively synthesize 2-tert-butylindoles and other sterically demanding indole derivatives for applications in drug discovery and materials science.

References

-

(PDF) Fischer Indole Synthesis - ResearchGate. (2021-01-04). Available from: [Link]

-

Zhao, D., Hughes, D. L., Bender, D. R., DeMarco, A. M., & Reider, P. J. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006. Available from: [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]

-

Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. Available from: [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available from: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010-04-08). Available from: [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Available from: [Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. (2011-11-15). Available from: [Link]

-

Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Available from: [Link]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithnj.com [researchwithnj.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-tert-Butyl-4-nitroindole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-part protocol for the synthesis of 2-tert-Butyl-4-nitroindole, a valuable heterocyclic building block. Due to the inherent challenges in the direct functionalization of the indole scaffold, this guide presents a robust and logical synthetic strategy. Part I details the synthesis of the precursor, 2-tert-Butylindole, via the well-established Fischer indole synthesis. Part II addresses the critical and regiochemically complex step of nitration. We provide an optimized protocol involving nitrogen protection to deactivate the highly reactive pyrrole ring, thereby favoring electrophilic substitution on the carbocyclic ring to yield the target 4-nitro isomer. This note emphasizes the chemical principles behind each step, safety protocols, and troubleshooting, offering a complete framework for the successful synthesis and purification of 2-tert-Butyl-4-nitroindole.

Introduction

Nitroindoles are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmacologically active molecules and functional materials.[1] The specific substitution pattern of 2-tert-Butyl-4-nitroindole, featuring a sterically demanding group at the C2 position and a strongly electron-withdrawing group on the benzene ring, makes it a unique scaffold for drug discovery and materials science.

The synthesis of this target molecule is not trivial. The indole nucleus is electron-rich and highly susceptible to uncontrolled reactions under harsh acidic conditions, often leading to polymerization.[2][3] Furthermore, electrophilic substitution of the indole ring preferentially occurs at the C3 position.[3] Therefore, direct nitration of 2-tert-Butylindole presents a significant regioselectivity challenge.

This guide outlines a reliable two-stage synthetic route designed to overcome these obstacles. The strategy involves the initial construction of the 2-tert-Butylindole core, followed by a carefully controlled nitration sequence.

Overall Synthetic Strategy

The synthesis is approached in two main stages:

-

Fischer Indole Synthesis: Preparation of the 2-tert-Butylindole precursor from phenylhydrazine and pinacolone.

-

Protected Nitration: N-protection of the indole, followed by regioselective nitration and subsequent deprotection to yield the final product.

Caption: Overall two-stage synthetic route.

Part I: Synthesis of 2-tert-Butylindole (Precursor)

Principle and Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement) followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[5][7] The choice of pinacolone as the ketone component is critical as its carbonyl carbon and tert-butyl group directly form the C2 and the C2-substituent of the indole product, respectively.

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Phenylhydrazine | Reagent | Sigma-Aldrich | Freshly distilled, toxic |

| Pinacolone | 98% | Sigma-Aldrich | Flammable |

| Sulfuric Acid (conc.) | ACS Reagent | Fisher Scientific | Corrosive |

| Ethanol | Anhydrous | VWR | Solvent |

| Sodium Bicarbonate | ACS Reagent | VWR | For neutralization |

| Ethyl Acetate | ACS Reagent | VWR | Extraction solvent |

| Hexanes | ACS Reagent | VWR | Eluent for chromatography |

| Anhydrous MgSO₄ | Laboratory | VWR | Drying agent |

| Round-bottom flask | 250 mL | - | - |

| Reflux condenser | - | - | - |

| Magnetic stirrer/hotplate | - | - | - |

| Separatory funnel | 500 mL | - | - |

| Rotary evaporator | - | - | - |

Experimental Protocol: 2-tert-Butylindole

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine phenylhydrazine (10.8 g, 0.1 mol) and ethanol (100 mL). Stir the solution until homogeneous.

-

Addition of Ketone: Slowly add pinacolone (10.0 g, 0.1 mol) to the solution.

-

Acid Catalysis: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring mixture. The solution will warm, and a color change may be observed. Causality: The acid catalyzes both the initial formation of the hydrazone and the subsequent cyclization steps.[8]

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford 2-tert-Butylindole as a solid.

Part II: Synthesis of 2-tert-Butyl-4-nitroindole

Principle and Mechanistic Considerations

Direct nitration of 2-tert-Butylindole is problematic. The pyrrole ring is significantly more nucleophilic than the benzene ring, leading to preferential substitution at the C3 position. Furthermore, the acidic conditions of standard nitration (HNO₃/H₂SO₄) can cause degradation and polymerization of the indole core.[9]

To circumvent these issues, a protection-nitration-deprotection strategy is employed:

-

N-Protection: The indole nitrogen is protected with an electron-withdrawing group, typically tert-butyloxycarbonyl (Boc). This protection serves two critical functions: it reduces the nucleophilicity of the pyrrole ring, deactivating it towards electrophilic attack, and it enhances the solubility of the indole in organic solvents.

-

Nitration: With the pyrrole ring deactivated, the nitrating agent is more likely to react with the less deactivated carbocyclic (benzene) ring. While this improves selectivity, a mixture of isomers (4-, 5-, 6-, and 7-nitro) is still possible and requires careful separation.

-

N-Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Purification of 2-tert-Butyl-4-nitroindole

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a desirable attribute but a fundamental prerequisite for its advancement as a potential therapeutic agent. This is particularly true for novel heterocyclic compounds such as 2-tert-Butyl-4-nitroindole, a molecule of interest for its potential biological activities. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potentially compromising patient safety in later stages of development.

This technical guide provides a comprehensive overview of the purification techniques for 2-tert-Butyl-4-nitroindole. While direct literature on the purification of this specific molecule is scarce, this document synthesizes established methodologies for structurally related nitroindoles and other nitroaromatic compounds to propose robust and reliable purification protocols. The strategies outlined herein are designed to be adaptable and are grounded in the fundamental principles of organic chemistry, ensuring a high degree of scientific integrity.

Physicochemical Profile and Its Implications for Purification

A thorough understanding of the physicochemical properties of 2-tert-Butyl-4-nitroindole is paramount in devising an effective purification strategy. The following table summarizes the predicted and inferred properties based on its structural analogue, 2-nitro-4-tert-butylphenol, and general principles of physical organic chemistry.

| Property | Predicted/Inferred Value for 2-tert-Butyl-4-nitroindole | Rationale and Implication for Purification |

| Molecular Formula | C12H14N2O2 | - |

| Molecular Weight | 218.25 g/mol | - |

| Appearance | Likely a yellow to brown crystalline solid | The color suggests the presence of chromophoric nitro and indole groups. Darker coloration may indicate higher levels of impurities. |